molecular formula C14H12N4OS B5532431 4-(2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-(2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5532431
M. Wt: 284.34 g/mol
InChI Key: RVWPJKAQKQFWMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-(2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multi-step chemical processes including alkylation, acylation, and cyclization reactions. For instance, derivatives of 4H-1,2,4-triazole-3-thiols have been synthesized starting from acylation of thiosemicarbazide followed by cyclization of the acyl derivatives (Labanauskas et al., 2004).

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structure of similar compounds, revealing their molecular geometry. For example, a related compound crystallizes in the monoclinic space group P21/n, showcasing the orientation of pyridyl and phenyl rings in relation to the triazole ring, which provides insights into the compound's molecular interactions and stability (Dunru Zhu et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 4H-1,2,4-triazole derivatives often involves nucleophilic substitution reactions, where the triazole-thiol group can react with various electrophiles. This reactivity pattern enables the synthesis of a wide range of derivatives with potential pharmacological activities. The synthesis of various S-alkylated derivatives showcases the versatility of these compounds in chemical transformations (Arfan et al., 2018).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns provide insights into the solubility and melting points of these compounds, which are crucial for their application in drug formulation (Shu-Ping Zhang et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, are determined by the functional groups present in the molecule. The triazole ring, known for its resemblance to the purine base, imparts a unique set of chemical properties that are exploited in chemical synthesis and pharmaceutical applications. The ability to undergo nucleophilic substitution makes it a valuable scaffold in medicinal chemistry (Fedotov et al., 2022).

properties

IUPAC Name

4-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-19-12-5-3-2-4-11(12)18-13(16-17-14(18)20)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWPJKAQKQFWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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